5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine
CAS No.: 383131-87-1
Cat. No.: VC2340243
Molecular Formula: C6H9N3OS
Molecular Weight: 171.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 383131-87-1 |
|---|---|
| Molecular Formula | C6H9N3OS |
| Molecular Weight | 171.22 g/mol |
| IUPAC Name | 5-(oxolan-2-yl)-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C6H9N3OS/c7-6-9-8-5(11-6)4-2-1-3-10-4/h4H,1-3H2,(H2,7,9) |
| Standard InChI Key | OPDRNIZRTJOIEJ-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)C2=NN=C(S2)N |
| Canonical SMILES | C1CC(OC1)C2=NN=C(S2)N |
Introduction
Chemical Properties and Structure
Physical and Chemical Properties
5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine is characterized by specific chemical and physical properties that define its behavior in various environments and reactions. Table 1 summarizes the key properties of this compound.
Table 1. Physical and Chemical Properties of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine
| Property | Value |
|---|---|
| CAS Number | 383131-87-1 |
| Molecular Formula | C6H9N3OS |
| Molecular Weight | 171.22 g/mol |
| IUPAC Name | 5-(oxolan-2-yl)-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C6H9N3OS/c7-6-9-8-5(11-6)4-2-1-3-10-4/h4H,1-3H2,(H2,7,9) |
| Standard InChIKey | OPDRNIZRTJOIEJ-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)C2=NN=C(S2)N |
| Canonical SMILES | C1CC(OC1)C2=NN=C(S2)N |
| PubChem Compound | 4085892 |
These properties indicate that the compound is a small molecule with moderate molecular weight and a specific chemical structure that includes both aliphatic and heterocyclic components.
Structural Features
The structure of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine consists of two primary components:
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A 1,3,4-thiadiazole ring with an amino group at the 2-position
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A tetrahydrofuran ring connected at the 5-position of the thiadiazole
Synthesis Methods
Cyclodehydration Approach
The synthesis of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine can be approached through methods similar to those used for related 1,3,4-thiadiazole derivatives. One common synthetic route involves the cyclodehydration of carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3).
Based on the general procedure described for similar compounds, the synthesis would involve:
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Mixing tetrahydrofuran-2-carboxylic acid with POCl3
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Adding thiosemicarbazide to the reaction mixture
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Heating at 80-90°C for approximately one hour
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Cooling, adding water carefully, and refluxing for several hours
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Basification to pH 8 with sodium hydroxide solution
This methodology has been successfully applied to synthesize various 5-substituted-1,3,4-thiadiazole-2-amine derivatives and could be adapted specifically for the preparation of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine.
Alternative Synthetic Approaches
Several alternative approaches could potentially be employed for the synthesis of this compound:
Mitsunobu Reaction
One approach involves the use of a Mitsunobu reaction, which has been employed in the synthesis of related thiadiazole derivatives. This reaction typically employs triphenylphosphine and diethylazodicarboxylate (DIAD). For example:
In a synthetic procedure for a related compound, tetrahydrofuran (5 ml) was combined with triphenylphosphine (160 mg, 0.61 mmol) and diethylazodicarboxylate (0.1 ml, 0.55 mmol) at 0°C and stirred for 30 minutes, followed by addition of the thiadiazole precursor . This approach could potentially be modified for the synthesis of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine.
From Thiosemicarbazones
Another potential approach involves the formation of 5-substituted-1,3,4-thiadiazole-2-amines through the oxidative cyclization of thiosemicarbazones derived from appropriate aldehydes or ketones. This method could be applied using a tetrahydrofuran-2-carbaldehyde as the starting material.
Purification and Characterization
After synthesis, the compound typically requires purification through techniques such as recrystallization. For similar compounds, recrystallization from appropriate solvents such as methanol has been reported to be effective .
Characterization of the synthesized compound would typically involve:
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Melting point determination
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NMR spectroscopy (1H and 13C)
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FT-IR spectroscopy
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Mass spectrometry
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Elemental analysis
These analytical techniques would confirm the structure and purity of the synthesized 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine.
Related Compounds and Derivatives
Structurally Similar Compounds
Several compounds structurally related to 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine have been reported and studied:
5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine
This compound differs from 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine in that it contains an unsaturated furan ring instead of the saturated tetrahydrofuran. Its properties include:
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CAS Number: 4447-45-4
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Similar antimicrobial profile
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Different electronic properties due to the unsaturated ring system
The hazard classification for this compound includes:
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
Complex Derivatives with the Same Core Structure
Several more complex derivatives incorporating the 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazole scaffold have been reported:
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3-(3,5-dimethylisoxazol-4-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide:
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Molecular Formula: C14H18N4O3S
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Molecular Weight: 322.39 g/mol
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Contains both isoxazole and thiadiazole functionalities
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N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide:
Functional Derivatives
Various functional derivatives of 1,3,4-thiadiazole-2-amines have been synthesized and studied for their biological activities:
N-Acylated Derivatives
N-acylation of the amino group at the 2-position of 1,3,4-thiadiazoles has been employed to create derivatives with modified properties. For example, N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide was synthesized by refluxing 5-phenyl-1,3,4-thiadiazol-2-amine with acetic anhydride and pyridine .
Thio-Substituted Derivatives
Derivatives where the sulfur position of the thiadiazole ring has been modified include compounds like (7S)-7-(5-aryl-1,3,4-thiadiazol-2-yl-thio)-7-deoxylincomycin derivatives, which have been studied for their antibacterial properties .
Derivatives with Modified Heterocyclic Components
Some derivatives feature modified heterocyclic components while maintaining the core thiadiazole structure. Examples include:
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5-amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one
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5-amino-3-[(2'-hydroxyethoxy)methyl]-1,3,4-thiadiazol-2-one
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5-amino-3-(4'-hydroxy-2'-hydroxymethyl-butyl)-1,3,4-thiadiazole-2-thione
Current Research Trends and Future Directions
Structure-Activity Relationship Studies
Current research on 1,3,4-thiadiazole derivatives focuses on establishing structure-activity relationships (SAR) to optimize biological activity. For 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine, potential SAR studies could explore:
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Modifications of the amino group at position 2
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Substitutions on the tetrahydrofuran ring
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Replacement of the tetrahydrofuran with other heterocycles
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Introduction of additional functional groups
These studies would help identify the structural features essential for specific biological activities and guide the design of more potent derivatives.
Pharmacological Screening
Comprehensive pharmacological screening of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine is an important research direction. This would include:
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Antimicrobial screening against a range of bacteria, fungi, and viruses
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Evaluation of anticancer activity against various cancer cell lines
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Assessment of antiparasitic activity, particularly against Leishmania species
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Investigation of anti-inflammatory and antioxidant properties
Such screening would establish the compound's bioactivity profile and identify the most promising therapeutic applications.
Advanced Synthesis Methodologies
Development of improved synthesis methods for 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine and its derivatives represents another important research direction. Focus areas include:
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Green chemistry approaches with reduced environmental impact
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One-pot synthesis methods to improve efficiency
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Stereoselective synthesis techniques for chiral derivatives
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Scale-up procedures for larger-scale production
Advanced synthetic methodologies would facilitate both research applications and potential industrial production.
Computational Studies
Computational approaches offer valuable insights into the properties and potential applications of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine. Important computational research directions include:
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Molecular docking studies to predict binding to potential biological targets
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Quantitative structure-activity relationship (QSAR) modeling
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Molecular dynamics simulations to understand conformational flexibility
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Density functional theory (DFT) calculations to predict electronic properties
These computational approaches would complement experimental studies and guide rational design of derivatives with enhanced properties.
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